molecular formula C7H15NO B3021549 (4-Aminocyclohexyl)methanol CAS No. 89854-94-4

(4-Aminocyclohexyl)methanol

Cat. No.: B3021549
CAS No.: 89854-94-4
M. Wt: 129.2 g/mol
InChI Key: GHUJZOFJZVGTSN-UHFFFAOYSA-N
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Description

(4-Aminocyclohexyl)methanol is an organic compound with the molecular formula C7H15NO It consists of a cyclohexane ring substituted with an amino group at the fourth position and a hydroxymethyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (4-Aminocyclohexyl)methanol involves the hydrogenation of p-acetamidophenol. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale hydrogenation and reduction processes similar to the synthetic routes described above. These methods are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Aminocyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Produces (4-Aminocyclohexyl)carboxylic acid.

    Reduction: Produces (4-Aminocyclohexyl)methane.

    Substitution: Produces various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Aminocyclohexyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Aminocyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Aminocyclohexane)methanol: Similar structure but lacks the hydroxymethyl group.

    (4-Hydroxycyclohexyl)methanol: Contains a hydroxyl group instead of an amino group.

    (4-Methylcyclohexyl)methanol: Contains a methyl group instead of an amino group.

Uniqueness

(4-Aminocyclohexyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(4-aminocyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUJZOFJZVGTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347686
Record name trans-4-Aminocyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467-84-1, 89854-94-4, 30134-98-6
Record name trans-4-Aminocyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Aminocyclohex-1-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(1r,4r)-4-aminocyclohexyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(1s,4s)-4-aminocyclohexyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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